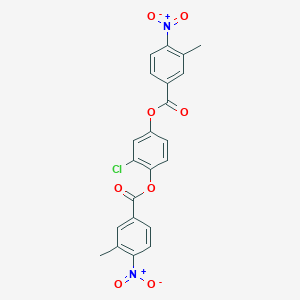
2-(3-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitrophenyl group, an oxoethyl group, and a benzoate group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitrobenzoic acid derivatives, while reduction may produce aminobenzoate derivatives.
Applications De Recherche Scientifique
2-(3-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The oxoethyl and benzoate groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylmethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
- Methyl 4-{[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl]amino}benzoate
- N-cyclohexyl-4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H18N2O7 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H18N2O7/c26-20(15-4-3-5-17(12-15)25(30)31)13-32-23(29)14-8-10-16(11-9-14)24-21(27)18-6-1-2-7-19(18)22(24)28/h1-5,8-12,18-19H,6-7,13H2 |
Clé InChI |
KHHPTXFRMFAHBB-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


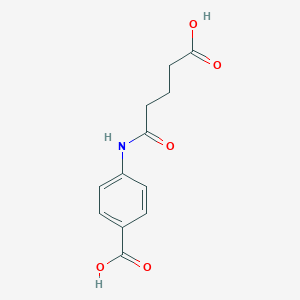
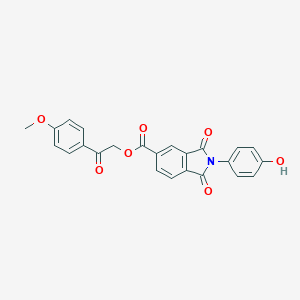
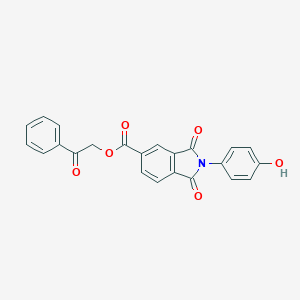
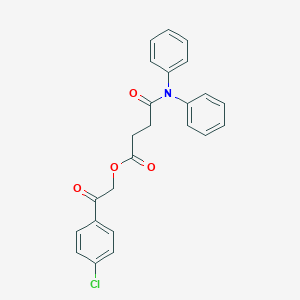
![2-(4-Methoxyphenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B340195.png)
![2-Methylpropyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340196.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide](/img/structure/B340200.png)

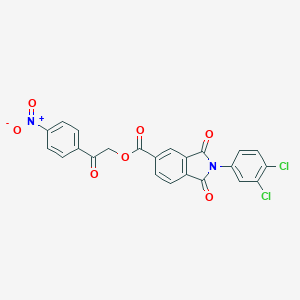
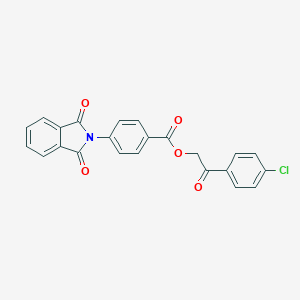
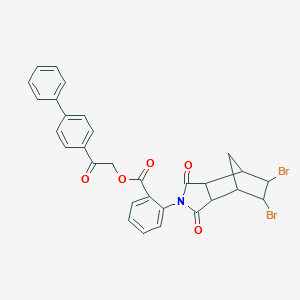
![6-{3-nitrobenzoyl}-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B340208.png)

